molecular formula C12H11IOS B7894166 3-(2-(4-Iodophenoxy)ethyl)thiophene

3-(2-(4-Iodophenoxy)ethyl)thiophene

Cat. No.: B7894166
M. Wt: 330.19 g/mol
InChI Key: BWZHHRYWZFUZND-UHFFFAOYSA-N
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Description

3-(2-(4-Iodophenoxy)ethyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

The synthesis of 3-(2-(4-Iodophenoxy)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-(4-Iodophenoxy)ethyl)thiophene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2-(4-Iodophenoxy)ethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Iodophenoxy)ethyl)thiophene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

3-(2-(4-Iodophenoxy)ethyl)thiophene can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: A cough suppressant with a thiophene nucleus

These compounds share similar chemical structures but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-[2-(4-iodophenoxy)ethyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IOS/c13-11-1-3-12(4-2-11)14-7-5-10-6-8-15-9-10/h1-4,6,8-9H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZHHRYWZFUZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC2=CSC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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